The Structural Elucidation of Ciwujianoside C2: A Technical Overview
The Structural Elucidation of Ciwujianoside C2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus, a plant with a long history in traditional medicine. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundational blueprint for understanding its bioactivity and potential therapeutic applications. This technical guide outlines the multifaceted experimental approach required for the complete chemical structure elucidation of Ciwujianoside C2, based on established methodologies for related compounds. While the specific experimental data for Ciwujianoside C2 is primarily found in a 1988 publication in the Chemical and Pharmaceutical Bulletin, this guide details the necessary experimental protocols and data interpretation strategies.[1]
Isolation and Purification
The initial step in the structural elucidation of Ciwujianoside C2 involves its isolation from the raw plant material. A general protocol for isolating Ciwujianosides from the leaves of Acanthopanax senticosus is as follows:
Experimental Protocol: Isolation and Purification
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Extraction: The dried and crushed leaves of Acanthopanax senticosus are subjected to reflux extraction with 70% ethanol (B145695). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
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Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Macroporous Resin Chromatography: The crude extract is then subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water (e.g., pure water, 30% ethanol, 60% ethanol, 95% ethanol) to separate compounds based on polarity.
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Reversed-Phase Chromatography: Fractions enriched with Ciwujianosides are further purified using reversed-phase silica (B1680970) gel chromatography (e.g., C18). A gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly used as the mobile phase.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Ciwujianoside C2 is achieved by preparative HPLC, often on a C18 column, to yield the pure compound. The purity is typically assessed by analytical HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD).
Structural Characterization by Spectroscopic Methods
Once isolated, the structure of Ciwujianoside C2 is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in identifying the aglycone and sugar moieties and their sequence.
Experimental Protocol: Mass Spectrometry
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically used.
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Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. Tandem mass spectrometry (MS/MS) experiments are performed on the parent ion to study its fragmentation pathways.
Data Presentation: Mass Spectrometry Data for Ciwujianoside C2
| Parameter | Value | Reference |
| Molecular Formula | C60H94O26 | BioHippo |
| CAS Number | 114892-56-7 | BioHippo |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to establish the complete structure, including the stereochemistry.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of the purified Ciwujianoside C2 are dissolved in a deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
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Experiments:
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1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the linkage between the aglycone and sugar units.
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Data Presentation: Representative NMR Data for Triterpenoid Saponins
Specific ¹H and ¹³C NMR data for Ciwujianoside C2 is not publicly available. The following is a representative table structure.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| C-1 | ... | ... |
| C-2 | ... | ... |
| C-3 | ... | ... |
| ... | ... | ... |
| Sugar Moiety 1 | ||
| C-1' | ... | ... |
| ... | ... | ... |
| Sugar Moiety 2 | ||
| C-1'' | ... | ... |
| ... | ... | ... |
Structure Elucidation Workflow
The logical flow for determining the structure of Ciwujianoside C2 from the acquired data is visualized in the following diagram.
Caption: Workflow for the Structure Elucidation of Ciwujianoside C2.
Conclusion
The structural elucidation of Ciwujianoside C2 is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While this guide provides a comprehensive framework for this process, the detailed quantitative data from mass spectrometry and NMR spectroscopy, as published in the primary scientific literature, is indispensable for the final and unambiguous determination of its complex chemical structure. This foundational knowledge is paramount for any further research into the pharmacological properties and therapeutic potential of this intricate natural product.
